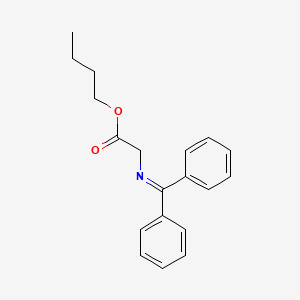

Butyl 2-((diphenylmethylene)amino)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-((diphenylmethylene)amino)acetate typically involves the reaction of benzophenone imine with glycine tert-butyl ester hydrochloride in dichloromethane . The reaction mixture is stirred at room temperature for 24 hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis method mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-((diphenylmethylene)amino)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also be reduced to yield different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Butyl 2-((diphenylmethylene)amino)acetate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used as a dye in biological research.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of Butyl 2-((diphenylmethylene)amino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions . The exact molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-((diphenylmethylene)amino)acetate: This compound has a similar structure but with an ethyl group instead of a butyl group.

Methyl 2-((diphenylmethylene)amino)acetate: Similar to the above compound but with a methyl group.

2-((Diphenylmethylene)amino)acetonitrile: This compound has a nitrile group instead of an ester group.

Uniqueness

Butyl 2-((diphenylmethylene)amino)acetate is unique due to its specific ester group, which imparts different chemical properties and reactivity compared to its similar compounds .

Biological Activity

Butyl 2-((diphenylmethylene)amino)acetate, also known as tert-Butyl 2-((diphenylmethylene)amino)acetate, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H21NO2

- Molecular Weight : 295.38 g/mol

- CAS Number : 81477-94-3

- Appearance : White crystalline powder

- Melting Point : 111 - 115 °C

- Solubility : Soluble in organic solvents

The biological activity of this compound can be attributed to its interaction with various biological pathways:

- Inhibition of Cytochrome P450 Enzymes : The compound has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP1A2 and CYP2D6, which are crucial for drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs and potential drug-drug interactions .

- Transporter Interaction : It has been reported that this compound is a substrate for the P-glycoprotein transporter, which plays a significant role in drug absorption and distribution across biological membranes .

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antioxidant Activity : The compound demonstrates significant antioxidant effects, which could be beneficial in preventing cellular damage caused by oxidative stress .

- Anti-inflammatory Properties : Research indicates that it may inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

- Study on Neuroprotection : A study evaluated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. Results indicated a significant reduction in cell death and oxidative markers when treated with the compound compared to controls .

- In Vivo Efficacy : In vivo studies have shown that administration of this compound resulted in improved outcomes in models of neurodegenerative diseases, highlighting its potential therapeutic applications .

- Drug Interaction Studies : Investigations into the compound's interaction with other pharmaceuticals revealed that it can enhance the efficacy of certain drugs by inhibiting their metabolic degradation via cytochrome P450 pathways .

Data Table Summary

| Property/Effect | Description |

|---|---|

| Molecular Formula | C19H21NO2 |

| Molecular Weight | 295.38 g/mol |

| Melting Point | 111 - 115 °C |

| P450 Enzyme Inhibition | CYP1A2, CYP2D6 |

| Antioxidant Activity | Significant reduction in oxidative stress markers |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines |

| Neuroprotective Effects | Reduction in neuronal cell death in oxidative stress models |

Properties

Molecular Formula |

C19H21NO2 |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

butyl 2-(benzhydrylideneamino)acetate |

InChI |

InChI=1S/C19H21NO2/c1-2-3-14-22-18(21)15-20-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3 |

InChI Key |

ABUFVGLTCUJIHD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.